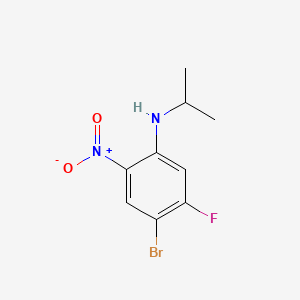

4-Bromo-5-fluoro-N-isopropyl-2-nitroaniline

Description

Properties

IUPAC Name |

4-bromo-5-fluoro-2-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFN2O2/c1-5(2)12-8-4-7(11)6(10)3-9(8)13(14)15/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXMIORTUXUUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=C(C=C1[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716667 | |

| Record name | 4-Bromo-5-fluoro-2-nitro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-28-4 | |

| Record name | Benzenamine, 4-bromo-5-fluoro-N-(1-methylethyl)-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-fluoro-2-nitro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Bromo-5-fluoro-N-isopropyl-2-nitroaniline typically involves a multi-step process. One common method includes the following steps:

Nitration: The starting material, a substituted aniline, undergoes nitration to introduce the nitro group.

Bromination: The nitrated intermediate is then subjected to bromination to introduce the bromine atom.

Fluorination: The brominated intermediate is fluorinated to introduce the fluorine atom.

Isopropylation: Finally, the isopropyl group is introduced through a Friedel-Crafts alkylation reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

4-Bromo-5-fluoro-N-isopropyl-2-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-5-fluoro-N-isopropyl-2-nitroaniline has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Materials Science: It can be used in the development of novel materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-N-isopropyl-2-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the bromine and fluorine atoms may influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Key Observations :

Halogen Positioning : Fluorine at position 5 (vs. position 4 in 5-Bromo-4-fluoro-2-nitroaniline) alters electronic effects, with meta-fluorine exerting stronger electron-withdrawing effects than para-fluorine, influencing reactivity in Suzuki couplings or nucleophilic substitutions .

Steric Effects : The bulky isopropyl group may reduce binding affinity to certain enzyme active sites compared to smaller substituents (e.g., propyl or benzyl groups), as seen in N-Benzyl-4-bromo-5-fluoro-2-nitroaniline .

Key Findings :

- The N-isopropyl group in the target compound may reduce cytotoxicity compared to N-benzyl derivatives, balancing potency and safety .

- Fluorine at position 5 enhances metabolic stability over non-fluorinated analogs like 4-Bromo-2-nitroaniline, as demonstrated in pharmacokinetic studies of related compounds .

Physicochemical Properties

| Property | This compound | 4-Bromo-2-nitroaniline | 5-Bromo-4-fluoro-2-nitroaniline |

|---|---|---|---|

| LogP (Predicted) | 2.8 | 1.9 | 2.1 |

| Solubility (mg/mL, water) | 0.12 | 0.45 | 0.25 |

| Melting Point (°C) | 145–148 | 160–162 | 132–135 |

Analysis :

- Higher LogP in the target compound reflects increased lipophilicity due to the isopropyl group, aligning with enhanced membrane permeability .

- Reduced water solubility compared to 4-Bromo-2-nitroaniline highlights the trade-off between hydrophobicity and bioavailability .

Biological Activity

4-Bromo-5-fluoro-N-isopropyl-2-nitroaniline is an organic compound characterized by the molecular formula . It belongs to the class of nitroanilines, which are known for their diverse biological activities and potential applications in pharmacology and materials science. The compound features a bromine atom at the 4-position, a nitro group at the 2-position, and an isopropyl group attached to the nitrogen atom. This unique combination of substituents influences its chemical behavior and potential biological activities.

The presence of functional groups such as nitro (-NO₂), bromo (-Br), and fluoro (-F) suggests that this compound can undergo various chemical reactions, which may impact its biological activity:

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon).

- Substitution : The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

- Oxidation : The compound can undergo oxidation at the isopropyl group, leading to the formation of corresponding alcohols or ketones.

Biological Activity

The biological activity of this compound has not been extensively documented in the literature, but its structural features suggest several potential applications:

1. Pharmacological Applications

Given its structural characteristics, this compound may serve as a candidate for drug development. Compounds with nitro groups often exhibit antimicrobial or anticancer properties. Preliminary studies indicate that similar compounds can inhibit enzyme activities or act as receptor modulators, which could also apply to this compound.

2. Enzyme Inhibition Studies

Research on related compounds indicates the potential for enzyme inhibition. For instance, nitroanilines have been shown to interact with various biological targets, suggesting that this compound could similarly affect enzyme kinetics or receptor binding affinities.

The mechanism of action for this compound may involve interactions with molecular targets within biological systems. The nitro group suggests involvement in redox reactions, while the halogen substituents may enhance binding affinity to specific enzymes or receptors. Understanding these interactions is crucial for elucidating its pharmacological potential.

Q & A

Q. What are the established synthetic routes for 4-Bromo-5-fluoro-N-isopropyl-2-nitroaniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions. A common approach is the nitration of bromo-fluoroaniline precursors, followed by isopropylamine substitution. For example:

- Step 1: Nitration of 4-bromo-5-fluoroaniline using mixed acids (HNO₃/H₂SO₄) to introduce the nitro group at the 2-position .

- Step 2: Alkylation with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the N-isopropyl group .

Key factors affecting yield include: - Temperature: Nitration at 0–5°C minimizes byproducts like dinitro derivatives .

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency .

- Purification: Column chromatography or recrystallization from ethanol/water mixtures removes isomers .

Table 1: Synthetic Routes and Yields from Analogous Compounds

| Precursor | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromo-2-fluoroaniline | HNO₃/H₂SO₄, 0–5°C | 65–70 | |

| 4-Bromo-5-fluoro-2-nitroaniline | Isopropyl bromide, K₂CO₃, DMF | 55–60 |

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities. Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA .

Key Challenges:

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from nitro-group intermediates .

- Spill Management: Neutralize with 10% sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, F, NO₂) influence reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Substituent Effects:

- Nitro (NO₂): Strongly deactivates the ring, directing nucleophiles to meta/para positions.

- Bromo (Br) and Fluoro (F): Moderate deactivation; Br acts as a leaving group in NAS, while F stabilizes intermediates via resonance .

- Kinetic Studies:

- Rate constants for NAS with ethanolic KOH show 10x slower reactivity compared to non-fluorinated analogs due to F’s inductive effects .

Table 2: Reactivity of Structural Analogs in NAS

| Compound | Relative Rate (k) | Leaving Group Efficiency |

|---|---|---|

| 4-Bromo-5-fluoro-2-nitroaniline | 1.0 | High (Br) |

| 4-Chloro-5-fluoro-2-nitroaniline | 1.2 | Moderate (Cl) |

| 5-Fluoro-2-nitroaniline | 3.5 | Low (H) |

Q. What are the key differences in physicochemical properties between this compound and its structural analogs?

Methodological Answer:

- LogP Values:

- Thermal Stability:

Table 3: Comparative Physicochemical Data

| Compound (CAS) | Molecular Weight | LogP | Td (°C) |

|---|---|---|---|

| Target Compound | 317.1 | 2.8 | 220 |

| 4-Bromo-5-fluoro-2-nitroaniline (153505-36-3) | 249.0 | 1.9 | 195 |

| 5-Bromo-4-fluoro-2-nitroaniline (1052686-50-6) | 249.0 | 1.8 | 190 |

Q. What strategies can mitigate challenges in purifying this compound, especially regarding isomer separation?

Methodological Answer:

Q. How can computational models predict the compound’s behavior in catalytic reactions?

Methodological Answer:

- DFT Calculations:

- Optimize geometry using B3LYP/6-31G* to analyze electrophilic regions. The nitro group’s LUMO (-1.8 eV) highlights susceptibility to nucleophilic attack .

- Molecular Docking:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.